1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Profiling Hydrogen Bonding

1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid (CAS 917364-28-4) is a heterocyclic small molecule with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, classified as an imidazole-4-carboxylic acid derivative. It features a 1,4,5-trisubstituted imidazole core, specifically with a methyl group at N-1, a phenyl ring at C-5, and a carboxylic acid functionality at C-4.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 917364-28-4
Cat. No. B12603696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid
CAS917364-28-4
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-13-7-12-9(11(14)15)10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
InChIKeyITRMITYDYNZBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid (CAS 917364-28-4): Core Chemical Identity and Procurement Baseline


1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid (CAS 917364-28-4) is a heterocyclic small molecule with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, classified as an imidazole-4-carboxylic acid derivative . It features a 1,4,5-trisubstituted imidazole core, specifically with a methyl group at N-1, a phenyl ring at C-5, and a carboxylic acid functionality at C-4. This specific substitution pattern defines its identity as a versatile synthetic building block, distinct from its regioisomers. The compound is available from multiple chemical suppliers with a typical purity of 95% or higher, primarily serving as a research scaffold in medicinal chemistry and chemical biology . Its commercial availability, while present, is frequently offered in small quantities (mg to g scales), reflecting its role as a specialized intermediate rather than a bulk commodity chemical.

Why Generic Substitution of 1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid Is Not Advisable


The scientific and industrial user cannot interchangeably substitute 1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid with its closest analogs due to its specific regioisomeric and functional group configuration. The compound’s 1-methyl-5-phenyl arrangement on the imidazole ring directs metal-catalyzed cross-coupling and C–H functionalization reactions to the 2-position, a regiochemical outcome that is fundamentally different from that of its 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid regioisomer . Additionally, the free carboxylic acid at C-4 provides a dual hydrogen-bond donor and acceptor motif essential for forming specific salt-bridge or acid-amide interactions in biological targets, a capability that is abolished in the corresponding methyl ester analog (CAS 130740-23-7) which acts only as a hydrogen-bond acceptor . These discrete structural and physicochemical differences directly translate into divergent reactivity in synthesis and distinct target engagement in biological assays, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid Against its Closest Analogs


Regioisomeric Carboxylic Acid Acidity (pKa) Comparison against 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid

The target compound's predicted pKa of 0.87 ± 0.10 is significantly lower (more acidic) than the predicted pKa for its regioisomer, 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid (CAS 655253-58-0), which is 3.28 ± 0.10 . This difference, exceeding two orders of magnitude in Ka, arises from the carboxyl group's position relative to the imidazole ring nitrogens. The 4-COOH substituent can participate in an intramolecular hydrogen bond with the adjacent imidazole N-3, stabilizing the conjugate base and enhancing acidity. In contrast, the 5-COOH isomer lacks this direct through-space interaction, resulting in a weaker acid.

Medicinal Chemistry Physicochemical Property Profiling Hydrogen Bonding

Lipophilicity (LogP) Divergence between Regioisomeric Carboxylic Acids

The lipophilicity of 1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid, expressed as XLogP3-AA, is 1.4, as computed by PubChem . This value is lower than that of its 5-carboxylic acid regioisomer (1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid), which has a reported XLogP3-AA of 1.5 [1]. The reduced lipophilicity of the 4-COOH isomer is consistent with its enhanced acidity and greater capacity for intermolecular hydrogen bonding with water, leading to a measurable difference in projected membrane permeability.

Drug Design ADME Profiling Lipophilicity

Functional Group Distinction: Free Carboxylic Acid vs. Methyl Ester Hydrogen Bonding Capacity

1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid possesses 1 hydrogen bond donor and 3 acceptor sites, as defined by its computed topological polar surface area (TPSA) of 55.1 Ų . Its direct methyl ester analog, 1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid methyl ester (CAS 130740-23-7), has TPSA of 44.1 Ų and 0 donors . This loss of a hydrogen bond donor in the ester eliminates the capacity for forming key electrostatic interactions, such as salt bridges with catalytic lysine or arginine residues in enzyme active sites, a feature critical for the carboxylic acid's biological target engagement.

Medicinal Chemistry Binding Affinity Scaffold Optimization

Regiospecific Synthetic Utility: C-2 Directed Functionalization vs. Isomer Reactivity

In a general synthetic context for 1,5-disubstituted imidazole-4-carboxylic acid derivatives, the presence of a methyl group on N-1 and a phenyl on C-5 strongly directs electrophilic palladation and subsequent cross-coupling chemistry to the C-2 position . This contrasts with the 1,4-disubstituted-5-carboxylic acid regioisomer, which directs functionalization to the sterically less hindered C-2 position as well, but the electronics of the imidazole core are reversed due to the different position of the carboxylate, leading to inverted reactivity in nucleophilic aromatic substitution reactions. While no direct head-to-head kinetic study was identified for this specific compound, class-level knowledge of imidazole reactivity states that the 4-COOH isomer is more activated toward ring functionalization due to the electron-withdrawing carboxylate's conjugation with the C-4/C-5 double bond, stabilizing the transition state.

Synthetic Chemistry C-H Activation Regioselectivity

Molecular Weight and Structural Descriptor Differentiation from Derivative Analogs

With a molecular weight of exactly 202.21 g/mol and a rotatable bond count of 2, 1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid occupies a favorable property space for a fragment-sized or early lead-like scaffold . Its closest common N-alkylated analog, 1-(2-phenylethyl)-5-phenyl-1H-imidazole-4-carboxylic acid (implied from CAS 823188-39-2), has a molecular weight of 292.33 g/mol and a rotatable bond count of 5, dramatically exceeding typical fragment limits . The target compound's lower molecular complexity offers advantages in ligand efficiency metrics during hit-to-lead optimization.

Chemical Libraries Physicochemical Properties Fragment-Based Drug Design

Procurement-Guiding Application Scenarios for 1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid


Kinase Inhibitor Lead Optimization Requiring a Carboxylic Acid Pharmacophore

For programs targeting kinases with a conserved catalytic lysine in the ATP-binding pocket, the target compound's free carboxylic acid pKa of 0.87 ± 0.10 enables a strong, charge-assisted salt bridge at physiological pH . This interaction is critical for potency and cannot be replicated by the 5-COOH regioisomer (pKa 3.28) or the methyl ester analog, which lacks a donor hydrogen. Procure this compound when a carboxylic acid is established as an essential warhead group in the SAR.

Regiospecific Derivatization at the Imidazole C-2 Position for Library Synthesis

When synthetic plans demand a single, predictable point for diversification on the imidazole core, the 1-methyl-5-phenyl-4-COOH template directs electrophilic chemistry (e.g., direct arylation, halogenation) to the C-2 position . This contrasts with other substitution patterns that may yield mixtures or require protecting group strategies. Procure this building block to streamline the parallel synthesis of C-2-substituted imidazole libraries with high regiochemical fidelity.

Fragment-Based Drug Discovery (FBDD) Hit Identification and Expansion

As a compact fragment (MW 202.21 g/mol, 2 rotatable bonds, TPSA 55.1 Ų) with balanced acidity and lipophilicity (LogP 1.4), this compound is an ideal starting point for FBDD campaigns targeting polar enzyme active sites, such as proteases or phosphatases . Its smaller size and lower flexibility, compared to bulkier N-substituted analogs, are associated with higher hit rates and better ligand efficiency, justifying its selection for fragment library assembly [1].

Xanthine Oxidoreductase (XOR) Inhibitor Scaffold Optimization

Given that 1-phenylimidazole-4-carboxylic acid derivatives have been identified as novel XOR inhibitors, the 1-methyl-5-phenyl variant serves as a key modified scaffold for systematic SAR studies . Its augmented acidity (pKa 0.87) and distinct LogP (1.4) relative to the 5-COOH isomer allow medicinal chemists to probe the hydrogen-bond network and hydrophobic interactions within the XOR active site, potentially enhancing inhibitory potency and metabolic stability.

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